molecular formula C20H12Br2FN3O3 B3861167 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B3861167
M. Wt: 521.1 g/mol
InChI Key: WISWWPIMCFETHA-OPEKNORGSA-N
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Description

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of bromine, fluorine, and pyridine moieties, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups.

Scientific Research Applications

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate include:

Uniqueness

The uniqueness of this compound lies in its combination of bromine, fluorine, and pyridine moieties, which provide distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable for research in various scientific fields.

Properties

IUPAC Name

[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2FN3O3/c21-15-7-14(11-25-26-19(27)13-4-2-6-24-10-13)18(17(22)9-15)29-20(28)12-3-1-5-16(23)8-12/h1-11H,(H,26,27)/b25-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWWPIMCFETHA-OPEKNORGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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